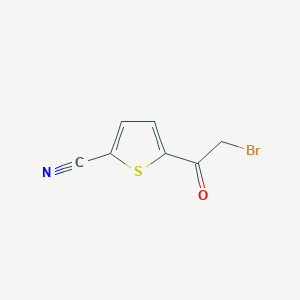

5-(Bromoacetyl)thiophene-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

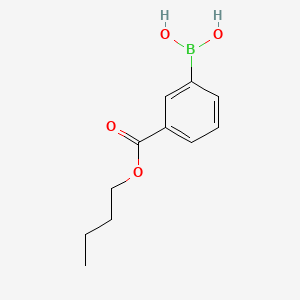

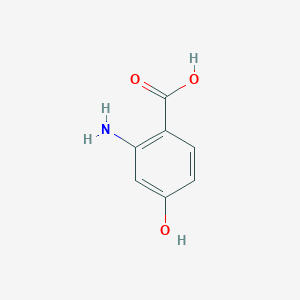

5-(Bromoacetyl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C7H4BrNOS . It has a molecular weight of 230.08 . This compound is mainly used for research purposes in various fields, including materials science, environmental science, and pharmaceuticals.

Molecular Structure Analysis

The InChI code for 5-(Bromoacetyl)thiophene-2-carbonitrile is 1S/C7H4BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

5-(Bromoacetyl)thiophene-2-carbonitrile is an off-white solid . The compound should be stored at a temperature between 0-5°C .Applications De Recherche Scientifique

Application in Lithium-Ion Batteries

Scientific Field

Electrochemistry and Energy Storage

Summary of the Application

Thiophene-2-carbonitrile, a derivative of the compound, is used as an electrolyte additive to improve the cycle performance of lithium-ion batteries .

Methods of Application

The effects of thiophene-2-carbonitrile on the electrode interface and cycling performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and other characterization methods .

Results or Outcomes

The addition of thiophene-2-carbonitrile can significantly improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4. The Li|1.0 M LiPF6 -EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% thiophene-2-carbonitrile shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .

Application in Synthetic Chemistry

Scientific Field

Synthetic Chemistry

Summary of the Application

2-Thiophenecarbonitrile, another derivative of the compound, is used as an intermediate in synthetic chemistry and in the pharmaceutical industry . It is also used in the preparation of thiaplatinacycles and 2,2′-thienylpyrroles .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the sources. However, it is likely that standard synthetic chemistry techniques would be used.

Results or Outcomes

The outcomes of these synthetic procedures would be the production of thiaplatinacycles and 2,2′-thienylpyrroles .

Application in Biological Studies

Scientific Field

Biological Sciences

Summary of the Application

5-Bromo-2-thiophenecarboxaldehyde, a derivative of the compound, is used in biological studies for its anti-inflammatory and anti-tumor activity .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the sources. However, it is likely that standard biological research techniques would be used.

Results or Outcomes

The outcomes of these biological studies would be the observation of anti-inflammatory and anti-tumor activity .

Application in the Preparation of Thiaplatinacycles

Scientific Field

Organic Chemistry

Summary of the Application

2-Thiophenecarbonitrile, another derivative of the compound, is used in the preparation of thiaplatinacycles .

Results or Outcomes

The outcomes of these synthetic procedures would be the production of thiaplatinacycles .

Application in Radiochemistry

Scientific Field

Radiochemistry

Summary of the Application

5-Bromo-2-thiophenecarboxaldehyde, a derivative of the compound, is used to prepare 5-[18F]fluoro-2-thiophene carboxaldehyde .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the sources. However, it is likely that standard radiochemical synthesis techniques would be used.

Results or Outcomes

The outcome of this procedure would be the production of 5-[18F]fluoro-2-thiophene carboxaldehyde .

Application in Pharmaceutical Industry

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2-Thiophenecarbonitrile, another derivative of the compound, is used as an intermediate in the pharmaceutical industry .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the sources. However, it is likely that standard pharmaceutical synthesis techniques would be used.

Results or Outcomes

The outcomes of these procedures would be the production of various pharmaceutical compounds .

Propriétés

IUPAC Name |

5-(2-bromoacetyl)thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKVPYYHLIYJSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)CBr)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459104 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromoacetyl)thiophene-2-carbonitrile | |

CAS RN |

496879-84-6 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)

![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)